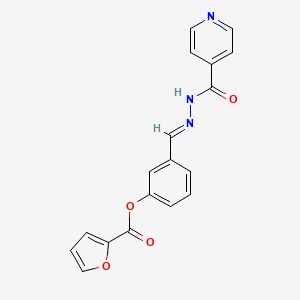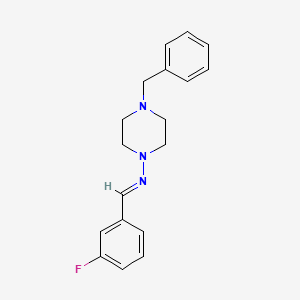
3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic compounds known for their complex synthesis and varied applications in chemistry and materials science. These compounds often contain multiple functional groups, including furan rings, hydrazones, and esters, which can significantly affect their chemical behavior and properties.
Synthesis Analysis
The synthesis of complex organic compounds like “3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate” typically involves multi-step reactions, starting from simpler precursors. For example, the chloromethylation of furan derivatives followed by Friedel–Crafts acylation could be a potential step in synthesizing such compounds. A similar process involving condensation reactions and subsequent cyclization could be employed for the synthesis of related furan-based compounds (Elliott, Janes, & Pearson, 1971).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their chemical behavior. Techniques such as X-ray crystallography can provide detailed information about the molecular geometry, which in turn affects the compound's reactivity and interactions. The presence of specific functional groups, like hydrazones and esters, influences the molecular conformation and potential intermolecular interactions (Yang, 2007).
Chemical Reactions and Properties
Compounds containing furan rings and hydrazone linkages participate in various chemical reactions, including cycloadditions, condensations, and oxidative annulations. These reactions are often used to further modify the compound or introduce new functional groups. The specific reactivity patterns of these compounds depend on their precise molecular structure and the electronic characteristics of the functional groups present (Chourasiya, Kumar, Vikram, & Tadigoppula, 2023).
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Cobalt(III)-Catalyzed Synthesis of Heterocycles
Cobalt(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles and furans through C–H bond functionalization, addition, and cyclization cascades. This method, applicable to various aromatic and aliphatic derivatives, demonstrates the potential of cobalt-catalyzed processes for synthesizing complex heterocycles efficiently, highlighting the relevance of compounds with furoate motifs in catalytic applications (Hummel & Ellman, 2014).
Materials Science
Polyhydroxyalkanoates (PHAs) for Tissue Engineering
Polyhydroxyalkanoates, including compounds with furoate units, have been extensively studied for their biodegradability and thermoprocessability, making them attractive as biomaterials in tissue engineering. PHAs have been utilized in developing medical devices and scaffolds for tissue regeneration, indicating the potential biomedical applications of furoate-containing polymers (Chen & Wu, 2005).
Liquid Crystals with Heterocyclic Moieties
Studies on liquid crystalline compounds containing 1,2,4-triazole and isonicotinic acid, along with central linkages and lateral substitution, demonstrate the impact of heterocyclic moieties on the thermal and mesophase behavior of materials. This research underscores the significance of incorporating heterocyclic groups, such as those in "3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate," for designing advanced materials with specific thermal and optical properties (Thaker & Patel, 2009).
Propriétés
IUPAC Name |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(14-6-8-19-9-7-14)21-20-12-13-3-1-4-15(11-13)25-18(23)16-5-2-10-24-16/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCVQDQWIWZUAQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)/C=N/NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)
![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5545655.png)
![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)
![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)